5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine
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Overview
Description
5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophilic substitution using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .
Scientific Research Applications
5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine involves its interaction with molecular targets and pathways within biological systems. The compound can form coordinate bonds with metal surfaces, providing corrosion protection through both physisorption and chemisorption . In biological systems, it may interact with specific enzymes or receptors, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one
- 6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine
- 2,3-Cyclopentenopyridine
Uniqueness
5,5-Dimethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethoxy groups enhance its solubility and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5,5-dimethoxy-6,7-dihydrocyclopenta[b]pyridine |
InChI |
InChI=1S/C10H13NO2/c1-12-10(13-2)6-5-9-8(10)4-3-7-11-9/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
JESRUCCNJUZONF-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCC2=C1C=CC=N2)OC |
Origin of Product |
United States |
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